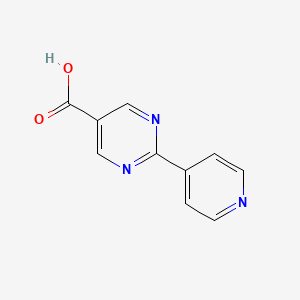

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

概述

描述

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It is known for its applications in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the Diels-Alder reaction between a pyridine derivative and a pyrimidine derivative, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

化学反应分析

Substitution Reactions

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions.

Key findings :

-

Nucleophilic Aromatic Substitution (SNAr) :

The chloro-substituted derivative (e.g., 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid) reacts with amines or alcohols under basic conditions to form C–N or C–O bonds.-

Example: Reaction with morpholine in THF at 60°C yields 4-morpholino derivatives.

-

-

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki–Miyaura coupling enables aryl group introduction. For instance, coupling with phenylboronic acid forms 4-phenyl-substituted analogs.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Morpholine, K₂CO₃, THF, 60°C | 4-Morpholino-pyrimidine derivative | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 4-Phenyl-pyrimidine analog | 65% |

Functional Group Transformations

The carboxylic acid group participates in classic derivatization reactions:

a. Esterification :

Reaction with ethanol under acid catalysis produces ethyl esters, enhancing solubility for further modifications .

b. Amidation :

Coupling with amines (e.g., benzylamine) using EDCI/HOBt forms amide derivatives, critical for bioactive molecule synthesis .

Oxidation and Reduction

a. Oxidation :

The pyridine ring undergoes oxidation to form N-oxides using m-chloroperbenzoic acid (mCPBA) . This modification alters electronic properties, influencing subsequent reactivity .

b. Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidines, though this is less common due to ring stability.

Cyclization and Multi-Component Reactions

A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids generates pyridin-4-ol derivatives. For example:

-

Lithiated methoxyallene reacts with pivalonitrile and trifluoroacetic acid (TFA) to form pyridin-4-ol via intermediates involving iminium ions and aldol-like cyclization .

Mechanistic highlights :

-

Formation of iminium ion intermediate.

-

Nucleophilic attack by carboxylate.

Comparative Reactivity with Analogues

The pyridin-4-yl group’s para-substitution pattern differentiates its reactivity from pyridin-2-yl or pyridin-3-yl analogs.

科学研究应用

Medicinal Chemistry

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. It has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds related to this compound demonstrated comparable efficacy to indomethacin in reducing paw edema in animal models .

- Anticancer Properties : In vitro assays have indicated that modifications to the carboxylic acid group can enhance cytotoxic effects against cancer cell lines such as A549, suggesting potential applications in oncology .

Antimicrobial Applications

The compound has also been studied for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus. Research indicates that it inhibits bacterial growth effectively, positioning it as a candidate for developing new antimicrobial agents .

Agrochemical Development

In addition to medicinal uses, this compound is utilized in the synthesis of agrochemicals. Its chemical structure allows for modifications that can enhance the efficacy of pesticides and herbicides.

Anti-inflammatory Study

A notable study involved assessing the anti-inflammatory effects of related compounds using carrageenan-induced paw edema models in rats. The results indicated that these compounds could significantly reduce inflammation, comparable to traditional anti-inflammatory drugs .

Anticancer Efficacy

In vitro studies on A549 lung cancer cells revealed that specific modifications to the carboxylic acid moiety could enhance the cytotoxicity of derivatives while minimizing toxicity to healthy cells. This highlights the potential for developing targeted cancer therapies based on this compound .

Antimicrobial Resistance Research

Research focusing on the antimicrobial activity of this compound demonstrated its effectiveness against resistant bacterial strains. This suggests its potential utility in addressing the growing issue of antimicrobial resistance .

Structure-Activity Relationships (SAR)

Studies on structure-activity relationships indicate that substituents on the pyrimidine ring can significantly influence biological activity. For example, electron-donating groups enhance anti-inflammatory and anticancer activities, demonstrating the importance of chemical modifications in optimizing therapeutic effects .

作用机制

The mechanism of action of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

相似化合物的比较

Similar Compounds

- 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

- 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid

Uniqueness

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This compound exhibits a broader range of pharmacological activities compared to its similar counterparts, making it a valuable target for drug development and other scientific research applications .

生物活性

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is an organic compound characterized by its unique structural features, which include a pyridine ring and a carboxylic acid functional group attached to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting COX-2 activity, a key enzyme involved in inflammation. In vitro studies have reported IC values comparable to standard anti-inflammatory drugs like celecoxib .

- Enzyme Inhibition : It interacts with various enzymes and proteins, acting as an inhibitor by binding to active sites and modulating their activity. This mechanism is crucial for developing therapeutic agents targeting specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation against various pathogens .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Key findings include:

- Functional Group Influence : The presence of the carboxylic acid group enhances solubility and facilitates interactions with biological targets, which can influence efficacy and toxicity profiles.

- Substituent Variability : Modifications to the pyridine or pyrimidine rings can significantly affect the compound's biological properties. For instance, derivatives with hydroxyl or other functional groups have shown altered interaction profiles and enhanced activities .

Case Studies and Research Findings

- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound, showing significant inhibition of COX enzymes with promising IC values .

- Antimicrobial Research : A series of derivatives were synthesized and tested against Pseudomonas aeruginosa, revealing that modifications to the amide substituents significantly enhanced antimicrobial activity, suggesting pathways for further development .

- Protein-Ligand Interaction Studies : Investigations into the binding affinity of this compound to various proteins have indicated its potential as a lead compound in drug design, particularly in targeting enzymes involved in inflammatory and infectious diseases .

Applications in Medicinal Chemistry

The compound's unique structure positions it as a versatile building block for synthesizing novel pharmaceuticals. Its applications include:

- Drug Development : The ability to inhibit specific enzymes makes it a target for developing new anti-inflammatory and antimicrobial agents.

- Biochemical Research : Used as a tool in studying protein-ligand interactions, contributing to understanding disease mechanisms at the molecular level.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Safety measures include:

- Use of PPE (gloves, goggles, lab coats) and access to eyewash stations.

- Immediate flushing with water for skin/eye contact and relocation to fresh air if inhaled .

- Handling only in fume hoods by trained personnel, as per SDS guidelines .

Q. How can the hydrolysis of ester derivatives be optimized to synthesize this compound?

- Methodological Answer : A two-step hydrolysis using NaOH in ethanol/water (1:1) at room temperature for 1 hour yields the carboxylic acid. Post-reaction, acidification with 1 N HCl precipitates the product, which is purified via extraction (ethyl acetate) and drying (MgSO₄). LCMS (m/z 338 [M+H]+) confirms purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS : Validates molecular weight and purity (e.g., m/z 338 [M+H]+ observed in related pyrimidine-carboxylic acids) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (pyridine/pyrimidine rings) and carboxylic acid protons (~12-13 ppm) .

- FTIR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridyl C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the solubility and crystallization of this compound?

- Methodological Answer :

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the carboxylic acid group.

- Crystallization is optimized in ethanol/water mixtures (70:30) at pH 5–6, where the carboxylic acid remains protonated, reducing solubility .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Conflicting NMR/LCMS data may arise from tautomerism (pyridine-pyrimidine ring interactions) or residual solvents. Strategies include:

- High-resolution MS to rule out adducts.

- Variable-temperature NMR to identify dynamic equilibria.

- X-ray crystallography for unambiguous confirmation .

Q. How can reaction mechanisms for side-product formation be analyzed in its synthesis?

- Methodological Answer : Impurities like 4-((3-chloro-4-methoxybenzyl)amino) derivatives (e.g., Imp-C-M4) form via incomplete hydrolysis or esterification. Mechanistic studies involve:

Q. Experimental Design & Data Analysis

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the pyrimidine C-2/C-4 positions. Fukui indices identify nucleophilic attack sites, validated by comparing predicted vs. experimental reaction outcomes (e.g., with amines or thiols) .

Q. How do substituents on the pyridine ring affect biological activity?

- Methodological Answer :

属性

IUPAC Name |

2-pyridin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKJGOOMSODGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627678 | |

| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-47-1 | |

| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。